

# Spectroscopic Profile of Dimethyl Methoxymalonate: A Technical Guide

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## Compound of Interest

Compound Name: *Dimethyl methoxymalonate*

Cat. No.: *B1293964*

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This technical guide provides a comprehensive overview of the spectroscopic data for **dimethyl methoxymalonate** (CAS No: 5018-30-4), a key building block in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **dimethyl methoxymalonate**, providing a clear and concise reference for compound identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.82	Singlet	6H	2 x -OCH <sub>3</sub> (ester)
3.48	Singlet	3H	-OCH <sub>3</sub> (ether)
4.45	Singlet	1H	-CH-

### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
167.5	C=O (ester)
78.8	-CH-
58.7	-OCH <sub>3</sub> (ether)
52.8	-OCH <sub>3</sub> (ester)

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2956	Medium	C-H stretch (alkane)
1759	Strong	C=O stretch (ester)
1438	Medium	C-H bend (alkane)
1265	Strong	C-O stretch (ester/ether)
1122	Strong	C-O stretch (ester/ether)

### Mass Spectrometry (MS)

#### Electron Ionization (EI) Mass Spectrum

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
162	5	[M] <sup>+</sup> (Molecular Ion)
131	100	[M - OCH <sub>3</sub> ] <sup>+</sup>
103	35	[M - COOCH <sub>3</sub> ] <sup>+</sup>
75	40	[CH(OCH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
59	20	[COOCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the presented spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **dimethyl methoxymalonate** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) and transferred to an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

### Fourier-Transform Infrared (FTIR) Spectroscopy

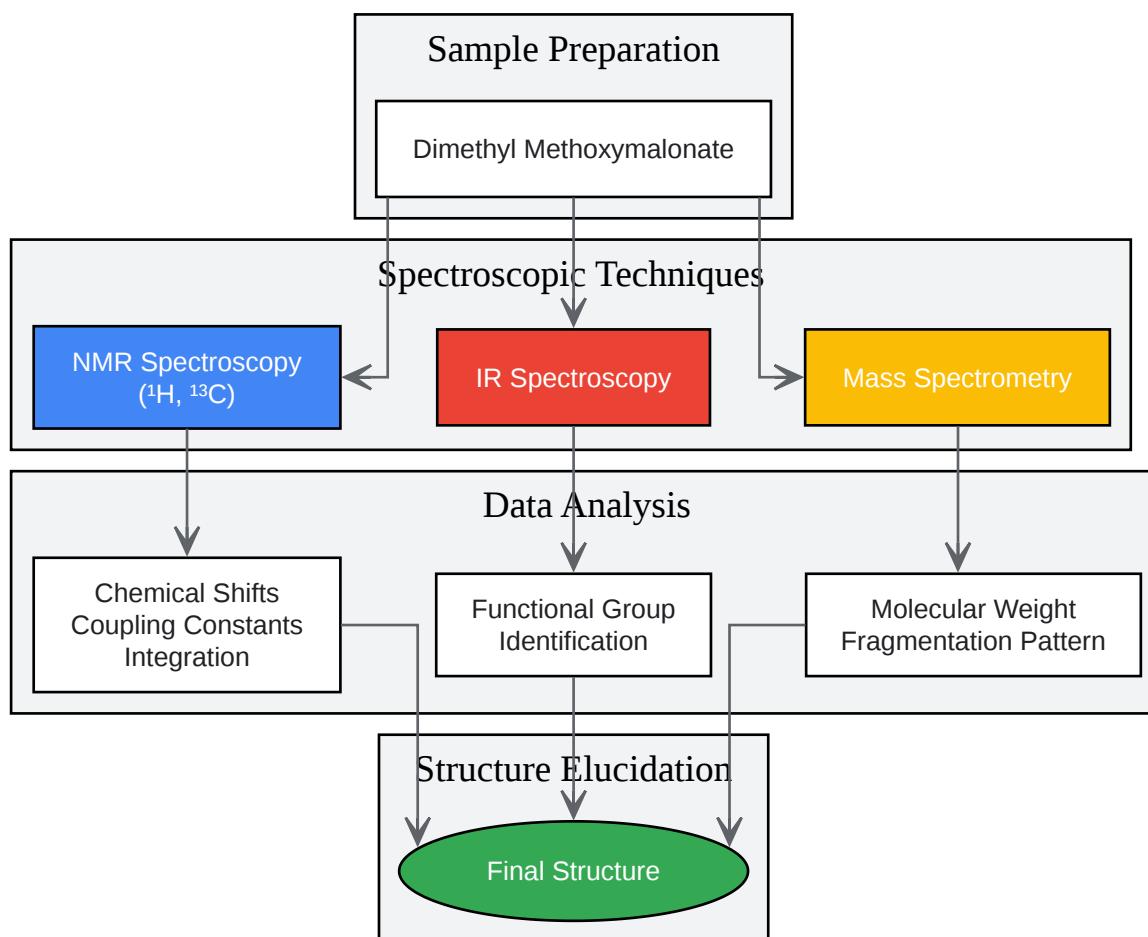
The infrared spectrum of neat **dimethyl methoxymalonate** is obtained using an FTIR spectrometer. A small drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates, forming a thin capillary film. The spectrum is recorded over a typical range of  $4000\text{-}400\text{ cm}^{-1}$ .

### Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **dimethyl methoxymalonate** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into a gas chromatograph. The compound is separated from the solvent and any impurities on a capillary column (e.g., a DB-5 type). The eluting compound is then introduced into the mass spectrometer, where it is ionized by electron impact (typically at 70 eV). The resulting mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and its fragments.

### Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound, such as **dimethyl methoxymalonate**, using the spectroscopic techniques described.



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Caption: Workflow for Spectroscopic Analysis.

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